Viteralone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

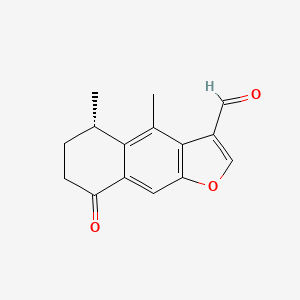

Viteralone is a natural compound isolated from the herbs of Vitex trifolia . It is categorized under Natural Compounds and specifically under Sesquiterpenoids . It has been found to be cytotoxic to HL-60 cancer cells .

Molecular Structure Analysis

Viteralone has a molecular formula of C15H14O3 and a molecular weight of 242.27 . The specific molecular structure analysis is not available in the search results.

Physical And Chemical Properties Analysis

Viteralone appears as a powder . It has a molecular formula of C15H14O3 and a molecular weight of 242.27 .

Scientific Research Applications

Medical and Pharmaceutical Applications

Viteralone: has shown promise in the medical field, particularly in the development of new therapeutic agents. Its properties are being explored for the treatment of various diseases, including metabolic disorders and cancer. The compound’s potential in cell therapy and as a component in live probiotic therapeutics is also under investigation .

Industrial Use

In industry, Viteralone is recognized for its cytotoxic effects on cancer cells, which could be leveraged in the development of anti-cancer drugs. It is isolated from the plant Vitex negundo and has been studied for its potential use in the manufacturing of natural products with medicinal properties .

Environmental Applications

While direct references to Viteralone’s environmental applications are not readily available, the compound’s potential impact on environmental sustainability can be inferred. Compounds like Viteralone could be used in environmental science education, decision support systems for environmental planning, and disaster management .

Technological Role

Viteralone’s role in technology seems to be indirect. However, compounds with similar properties could be used in the development of new technologies that address issues like loneliness and social isolation, as well as in the creation of materials for technological applications .

Agricultural Applications

Material Science

In material science, Viteralone could contribute to the development of novel materials through machine learning and big data analytics. Its properties might be used to create new compounds with specific characteristics required for advanced materials .

Safety and Hazards

When handling Viteralone, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, prevent further leakage or spillage and keep the product away from drains .

Mechanism of Action

Target of Action

Viteralone is a natural product that can be isolated from Vitex negundo . The primary targets of Viteralone are not explicitly mentioned in the available literature. More research is needed to identify the specific molecular targets of Viteralone.

Mode of Action

It has been found to exhibit cytotoxicity to hl-60 cancer cells . This suggests that Viteralone may interact with cellular components or processes that are crucial for the survival and proliferation of these cells.

Biochemical Pathways

Its cytotoxic effect on HL-60 cancer cells implies that it may interfere with pathways essential for cell growth and division

Result of Action

Viteralone has been found to exhibit cytotoxic effects on HL-60 cancer cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

properties

IUPAC Name |

(5S)-4,5-dimethyl-8-oxo-6,7-dihydro-5H-benzo[f][1]benzofuran-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-8-3-4-12(17)11-5-13-15(9(2)14(8)11)10(6-16)7-18-13/h5-8H,3-4H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWSYQBTROEFSB-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)C2=CC3=C(C(=C12)C)C(=CO3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aR)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B580885.png)

![5-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B580892.png)